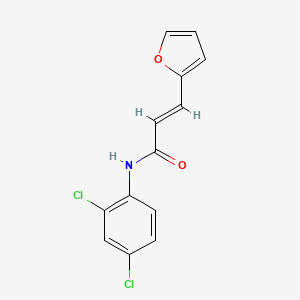
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Antitrypanosomal Activity
- DNA Interaction : 2,5-Bis(4-guanylphenyl)furan, structurally similar to the compound , exhibits significant DNA-binding affinity, particularly in the minor groove of DNA. This property has been explored for its potential in targeting specific DNA sequences and influencing gene expression (Laughton et al., 1995).
- Antiprotozoal Properties : Similar furan derivatives have been studied for their antiprotozoal activities, particularly against Trypanosoma, which causes sleeping sickness (Das & Boykin, 1977).
Polymer Science and Material Applications
- Polyamide Synthesis : Furan derivatives, like furan-2,5-dicarboxylic acid, are used in producing furanic-aliphatic polyamides. These materials are sustainable alternatives to traditional polyamides and have significant commercial potential as high-performance materials (Jiang et al., 2015).
- Furan-Based Polyesters : The synthesis of furan-based poly(esteramide)s demonstrates the versatility of furan derivatives in creating biobased polymers, which are crucial for sustainable material science (Triki et al., 2013).
Organic Chemistry and Synthesis
- Synthetic Approaches : The chemical reactivity of furan derivatives, including various synthetic routes and the formation of complex molecules, is a significant area of study. This includes the synthesis of benzothiazinones and chalcone derivatives, demonstrating the compound's utility in creating diverse chemical structures (Stepanova et al., 2020), (Salian et al., 2018).
- Reactivity Studies : Research into the reactivity of enaminones, which are structurally related to the compound , provides insight into their potential for various chemical transformations (Tabaković, 1995).
Medicinal Chemistry Applications
- Antiviral Activity : Certain derivatives, like SBI-0090799, have been identified as potent inhibitors of viral replication, such as in the case of Zika virus. This illustrates the potential of furan derivatives in developing antiviral therapeutics (Riva et al., 2021).
Environmental Chemistry
- Pesticide Interaction : Studies on the interaction of certain furan derivatives with other chemicals, such as in the case of herbicides, provide valuable information for environmental chemistry and agrochemical research (Bartha, 1969).
Propiedades
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCZTQIMJCVRU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)
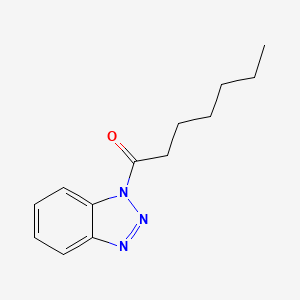
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)
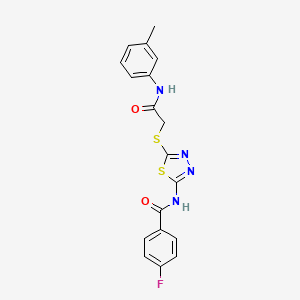
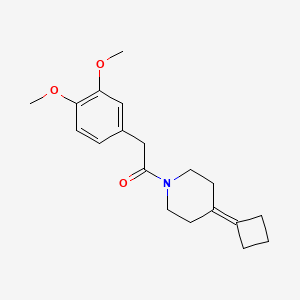
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2938236.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)
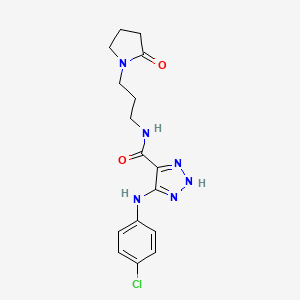
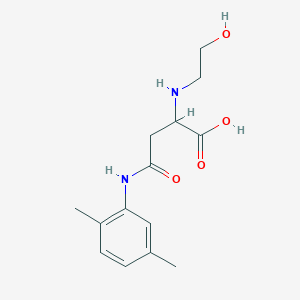
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2938246.png)
